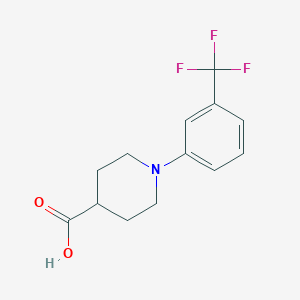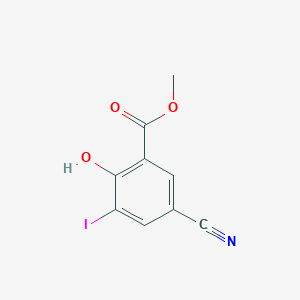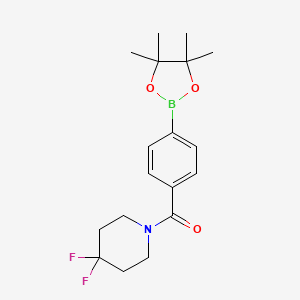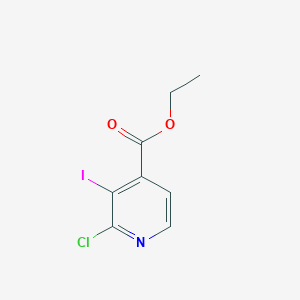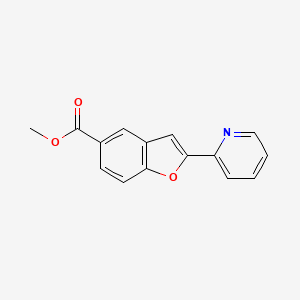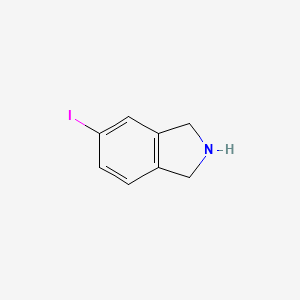
(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid
Overview
Description
“(6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid” is a chemical compound that is often used in laboratory settings . It is also known as “6-[3-(Dimethylamino)propoxy]pyridine-3-boronic acid pinacol ester” and is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular formula of this compound is C16H27BN2O3 . The InChI Key is QWJUJXPYTLOKRL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a white to off-white solid . Its melting point ranges from 33°C to 39°C .Scientific Research Applications
Suzuki–Miyaura Borylation Reaction
Boronic acid derivatives, such as (6-(3-(Dimethylamino)propoxy)pyridin-3-yl)boronic acid, are crucial in the pharmaceutical industry for API-based synthesis. The palladium-catalyzed Suzuki–Miyaura borylation reactions are highly efficient for preparing various active agents. This process is significant in forming dimerization products with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).
Catalysis in Amide Formation
Novel boronic acid–base complexes have been developed as reusable homogeneous catalysts for amide condensation. These complexes include the use of boronic acids like this compound. Such catalysts can release free boronic acids during reactions and can be regenerated, making them valuable in large-scale process chemistry (Lu et al., 2017).
Anticancer Activity
Studies have identified boronic acid-based molecules as activators of PKM2, a critical enzyme for cancer cell metabolism. These compounds, including variants of this compound, selectively target cancer cells, demonstrating potent anticancer activity and paving the way for new anticancer agents (Patle et al., 2021).
Synthesis of Heteroarylpyridines
The synthesis of heteroarylpyridines, including derivatives of boronic acids like this compound, has been studied. These compounds are used in Suzuki cross-coupling reactions to create highly functionalized heteroarylpyridine derivatives. Such reactions are important for developing new compounds with potential pharmaceutical applications (Smith et al., 2008).
Metabolite Profiling in Drug Development
In drug development, the metabolite profiling of boronic acid-based anticancer molecules is crucial. This includes studying the pharmacokinetics and stability of compounds similar to this compound, which helps in understanding their potential as cancer treatments (Zagade et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts or other components involved in these reactions.
Mode of Action
Boronic acids and their derivatives are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative forms a complex with a palladium catalyst, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond .
Biochemical Pathways
The compound likely participates in the Suzuki-Miyaura cross-coupling pathway, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . The downstream effects of this pathway depend on the specific reactants and products involved.
Result of Action
The primary result of the compound’s action would be the formation of a new carbon-carbon bond via a Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactants used.
Action Environment
The efficacy and stability of the compound, as well as its participation in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. These include the presence of a palladium catalyst, the pH of the reaction environment, the temperature, and the presence of other reactants .
Properties
IUPAC Name |
[6-[3-(dimethylamino)propoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O3/c1-13(2)6-3-7-16-10-5-4-9(8-12-10)11(14)15/h4-5,8,14-15H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTVITPDEGCMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCCN(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728168 | |
| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003043-49-9 | |
| Record name | {6-[3-(Dimethylamino)propoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1399645.png)
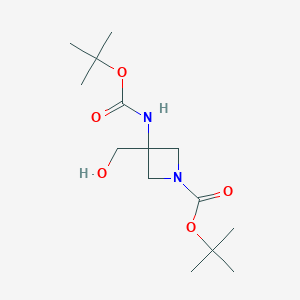
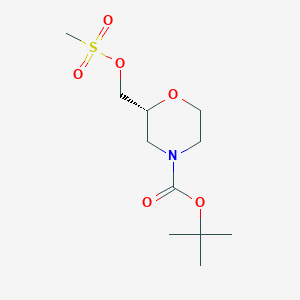
![7-Bromo-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1399651.png)

